molecular formula C7H9IN2O2 B2454602 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1354705-38-6

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2454602
CAS No.: 1354705-38-6
M. Wt: 280.065
InChI Key: FTMKFOFPKCJESV-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom and a methyl group

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKFOFPKCJESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-38-6
Record name 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include deiodinated pyrazole derivatives.

    Substitution: Products may include substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify existing groups or remove iodine.
  • Substitution Reactions : The iodine atom can be replaced with other nucleophiles.

Biology

The compound is under investigation for its bioactive properties, particularly its potential antimicrobial and anticancer effects:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit activity against various bacterial strains, indicating potential as new antibiotics.
  • Anticancer Properties : Research has shown that this compound can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth. For instance, studies on cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxicity with IC50 values indicating strong activity compared to established drugs like doxorubicin .

Medicine

The compound is explored as a scaffold for drug development due to its ability to interact with biological targets effectively:

  • P2Y12 Antagonists : Related compounds have been studied for their role in treating cardiovascular diseases by inhibiting platelet aggregation .
  • Drug Development : Its unique structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.

Industrial Applications

In industry, this compound is utilized in developing materials with specific properties such as conductivity or fluorescence. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives of this compound against different cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting they could serve as leads for new anticancer therapies.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines in macrophage cell lines, indicating a promising anti-inflammatory profile.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can play crucial roles in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Fluoro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties.

Biological Activity

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique molecular structure, has shown various pharmacological effects that merit further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.030 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that pyrazole derivatives may possess anticancer activities. Research indicates that compounds similar to this compound can inhibit specific cancer cell lines by targeting metabolic pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related pyrazole compound significantly inhibited the proliferation of cancer cell lines, showing a dose-dependent response. The mechanism was attributed to the inhibition of key enzymes involved in cancer metabolism, including acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of ACC, which is involved in fatty acid metabolism and is often upregulated in cancer cells .
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways, the compound may induce apoptosis in cancer cells and inhibit their growth.

Safety and Toxicity

While exploring its biological activities, it is essential to consider the safety profile of this compound. Toxicological studies indicate that the compound may cause skin irritation and is harmful if ingested . Therefore, further research is necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. Key Data :

  • Molecular formula: C₇H₁₀IN₂O₂ (C₁₃H₁₂N₂O₄I based on )
  • CAS: 832740-04-2; Purity: ≥95% (HPLC recommended) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Recent updates in SHELXL allow handling of twinned data and anisotropic displacement parameters, critical for iodinated compounds .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole ring protons, methyl groups).
    • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (301.30 g/mol) .

Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) into discrete patterns (chains, rings). This is critical for understanding packing efficiency and stability .
  • Software Tools :
    • SHELXL/PLATON : Generate hydrogen-bond tables and validate geometry.
    • ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., iodine’s polarizability affecting packing) .
  • Case Study : For iodinated analogs, iodine often participates in halogen bonding (C–I···O/N), which can be quantified using distance-angle criteria .

Advanced: How to resolve discrepancies in crystallographic refinement for this compound?

Methodological Answer:

  • Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned data, common in low-symmetry space groups.
  • Disorder Modeling : For flexible propanoic acid chains, apply PART/SUMP restraints to stabilize refinement.
  • Validation Tools :
    • CIF Check : Cross-validate using IUCr’s checkCIF for bond lengths, angles, and R-factor consistency.
    • Rigid-Body Refinement : Useful if thermal motion obscures the pyrazole-methyl group .

Advanced: What computational approaches predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry (e.g., Gaussian 16) to study tautomerism in the pyrazole ring or acidity of the carboxylic group.
  • Molecular Docking : If targeting enzymes (e.g., cyclooxygenase), use AutoDock Vina to simulate binding, leveraging iodine’s van der Waals radius for hydrophobic pockets.
  • MD Simulations : Explore solvation effects on protonation states using GROMACS .

Basic: What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). For iodinated compounds, retention times may vary; optimize with acetonitrile/water gradients.
  • Reference Standards : Compare against certified impurities (e.g., propanoic acid derivatives in pharmacopeial guidelines) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

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